Cas no 1805024-25-2 (Ethyl 5-chloro-4-cyanonicotinate)
Ethyl 5-chloro-4-cyanonicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-chloro-4-cyanonicotinate
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- Inchi: 1S/C9H7ClN2O2/c1-2-14-9(13)7-4-12-5-8(10)6(7)3-11/h4-5H,2H2,1H3
- InChI Key: AHBWMFHLMCBQBY-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(=O)OCC)=C1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 261
- XLogP3: 1.4
- Topological Polar Surface Area: 63
Ethyl 5-chloro-4-cyanonicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010588-250mg |
Ethyl 5-chloro-4-cyanonicotinate |
1805024-25-2 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029010588-1g |
Ethyl 5-chloro-4-cyanonicotinate |
1805024-25-2 | 95% | 1g |
$2,952.90 | 2022-04-01 |
Ethyl 5-chloro-4-cyanonicotinate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Ethyl 5-chloro-4-cyanonicotinate
Comprehensive Overview of Ethyl 5-chloro-4-cyanonicotinate (CAS No. 1805024-25-2): Properties, Applications, and Industry Insights
Ethyl 5-chloro-4-cyanonicotinate (CAS No. 1805024-25-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This ester derivative, featuring a chloro and cyano functional group on a nicotinate backbone, serves as a versatile intermediate in synthetic chemistry. Its CAS number 1805024-25-2 ensures precise identification in global chemical databases, while its systematic name reflects its 5-chloro-4-cyano substitution pattern.
In recent years, the demand for high-purity nitrile-containing intermediates like Ethyl 5-chloro-4-cyanonicotinate has surged, driven by advancements in heterocyclic compound synthesis. Researchers frequently search for "nicotinate derivatives in drug discovery" or "chloro-cyano substituted pyridines," highlighting its relevance in modern medicinal chemistry. The compound's electron-withdrawing groups make it particularly valuable for constructing biologically active molecules, with applications ranging from kinase inhibitors to antimicrobial agents.
The synthesis of CAS 1805024-25-2 typically involves multistep organic reactions, where quality control of the cyano group stability remains a critical focus area. Analytical techniques such as HPLC purity testing and NMR spectroscopy are essential to verify its structural integrity. Industry professionals often inquire about "storage conditions for cyano esters" or "scalable production methods," reflecting practical concerns in handling this compound.
From an environmental perspective, green chemistry approaches to synthesize Ethyl 5-chloro-4-cyanonicotinate have become a hot topic, aligning with the broader trend toward sustainable chemical manufacturing. The compound's role in developing crop protection agents also connects it to discussions about precision agriculture, where users frequently search for "novel pyridine-based agrochemicals."
In material science, the π-conjugated system of this nicotinate derivative shows potential for organic electronic applications, though this remains an underexplored area. Patent literature reveals growing interest in its use for photovoltaic materials and OLED precursors, making "nicotinate esters in optoelectronics" another emerging search trend.
Regulatory compliance for CAS 1805024-25-2 varies by region, with manufacturers emphasizing REACH certification and GMP standards to meet global market requirements. Quality-focused buyers often search for "analytical certificates for cyanonicotinates" or "suppliers with ISO certification," underscoring the importance of transparency in the specialty chemicals sector.
Future research directions for Ethyl 5-chloro-4-cyanonicotinate may explore its structure-activity relationships in greater depth, particularly regarding the steric effects of its substituents. The compound's hydrogen-bonding capacity also presents opportunities in crystal engineering, a field generating increasing academic interest as evidenced by searches for "halogen-bonded nicotinate frameworks."
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